Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate
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Overview
Description
Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them significant in the development of pharmaceuticals and other chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . This method is efficient and yields high purity products.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives like this compound often employs green and sustainable chemistry techniques. These include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave or ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it valuable in drug discovery and development.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition can result in the suppression of cell growth and proliferation, making it an effective antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: A closely related compound with similar biological activities.
2-Hydroxyquinoline: Another quinoline derivative with notable antimicrobial properties.
4-Hydroxy-2-quinolones: Compounds with significant therapeutic potential in various medical applications
Uniqueness
Methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in scientific research and industry highlight its significance in the field of chemistry and medicine .
Properties
CAS No. |
66326-01-0 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-(1-hydroxyethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-8,15H,1-2H3 |
InChI Key |
PCNNTSJDISWBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=C1)C(=O)OC)O |
Origin of Product |
United States |
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